molecular formula C22H21N3O2S B2724166 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide CAS No. 851130-37-5

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide

Cat. No.: B2724166
CAS No.: 851130-37-5
M. Wt: 391.49
InChI Key: RMKHWEJFLYGFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide is an organic small molecule for research use only. It features a benzofuro[3,2-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds based on this structure have been investigated as inhibitors of key enzymatic targets. For instance, recent studies on benzofuro[3,2-d]pyrimidine derivatives have identified them as novel and potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme involved in DNA repair . Such inhibitors are of significant interest in oncology research, as they can disrupt DNA repair pathways in cancer cells, leading to synthetic lethality. Furthermore, structurally similar molecules have demonstrated cytotoxic properties against various human cancer cell lines, including prostate and ovarian cancers, by potentially inducing DNA damage and promoting apoptosis . The specific presence of the 4-butylphenyl acetamide moiety in this compound may influence its pharmacokinetic properties and target binding affinity. This product is intended for non-human research applications in biochemical assay development and hit-to-lead optimization studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-3-6-15-9-11-16(12-10-15)25-19(26)13-28-22-21-20(23-14-24-22)17-7-4-5-8-18(17)27-21/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHWEJFLYGFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Thioether Formation: The benzofuro[3,2-d]pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is coupled with 4-butylphenylacetamide under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, modified thioether linkage.

    Substitution: Functionalized aromatic rings with various substituents.

Scientific Research Applications

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Side Chain

(a) N-(2-Ethoxyphenyl) Analog
  • Structure : 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-ethoxyphenyl)acetamide
  • Molecular Formula : C₂₀H₁₇N₃O₃S
  • Molecular Weight : 379.434 g/mol
  • Key Differences : The 2-ethoxy group introduces steric hindrance and electron-donating effects, which may reduce binding affinity compared to the linear 4-butyl chain in the target compound.
(b) N-[4-(Trifluoromethoxy)phenyl] Analog
  • Structure : 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Molecular Formula : C₁₉H₁₂F₃N₃O₃S
  • Molecular Weight : 419.377 g/mol
(c) N-(4-Methoxyphenyl) and N-(3,5-Dimethylphenyl) Analogs
  • N-(4-Methoxyphenyl) :
    • Molecular Formula : C₂₀H₁₇N₃O₃S
    • Molecular Weight : 379.434 g/mol
  • N-(3,5-Dimethylphenyl) :
    • Molecular Formula : C₂₁H₁₉N₃O₂S
    • Molecular Weight : 377.46 g/mol
  • Key Differences : Methoxy groups enhance electron density, while dimethyl substituents increase steric bulk. Both may alter binding interactions in enzyme pockets compared to the butyl group.

Core Heterocyclic Modifications

(a) Thieno[3,2-d]pyrimidinyl Analog
  • Structure: 2-{3-Methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}-N-(4-butylphenyl)acetamide
  • Molecular Formula : C₂₅H₂₅N₃O₂S₂
  • Molecular Weight : 463.614 g/mol
(b) Benzothiazole-Based Analogs
  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences : The benzothiazole core replaces the benzofuropyrimidine entirely, significantly changing electronic properties and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) H-Bond Donors H-Bond Acceptors Molecular Weight (g/mol)
Target Compound ~4.2 1 5 463.614
N-(2-Ethoxyphenyl) ~3.8 1 5 379.434
N-[4-(Trifluoromethoxy)phenyl] ~4.5 1 6 419.377
Thieno[3,2-d]pyrimidinyl ~4.3 1 5 463.614
  • Key Trends: The trifluoromethoxy analog exhibits the highest lipophilicity (logP ~4.5), favoring membrane penetration but risking solubility issues. The thieno analog’s sulfur atom may enhance metabolic stability compared to the oxygen-containing benzofuro system.

Biological Activity

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a benzofuro[3,2-d]pyrimidine core, suggests a rich biological activity profile. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage and an acetamide functional group, which are critical for its biological interactions. The structural formula can be represented as follows:

C19H22N2OS\text{C}_{19}\text{H}_{22}\text{N}_2\text{OS}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : A nucleophilic substitution reaction introduces the thioether group.
  • Acetamide Formation : The final step involves acylation with 4-butylphenylacetyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to inhibit certain biological pathways, potentially leading to therapeutic effects in various disease models.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzofuro[3,2-d]pyrimidine have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range (0.57 μM to 1.31 μM) . This suggests that this compound may also exhibit similar efficacy.

Antimicrobial Activity

The compound's thioether group may enhance its antimicrobial properties. Studies have indicated that similar thioether-containing compounds display moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains.

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting antifungal activity against species such as Candida albicans and Fusarium oxysporum. MIC values for antifungal activity were reported between 16.69 to 222.31 µM .

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuro[3,2-d]pyrimidine derivatives for anticancer activity. The results indicated that modifications on the phenyl ring significantly influenced potency against MCF-7 cells .
  • Antimicrobial Evaluation : In another study focusing on thioether compounds, the synthesized derivatives exhibited promising antimicrobial activities across a panel of bacterial strains, reinforcing the potential of thiol-containing compounds in drug development .

Comparative Analysis

Compound TypeBiological ActivityIC50/MIC Values
Benzofuro[3,2-d]pyrimidine DerivativesAnticancer (MCF-7)0.57 - 1.31 μM
Thioether CompoundsAntibacterial4.69 - 156.47 µM
Acetamide DerivativesAntifungal16.69 - 222.31 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.